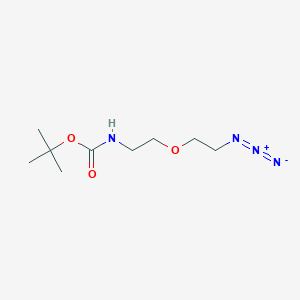
Tert-butyl 2-(2-azidoethoxy)ethylcarbamate
Descripción general
Descripción
Tert-butyl 2-(2-azidoethoxy)ethylcarbamate is a chemical compound with the molecular formula C13H26N4O5 . It has an average mass of 318.369 Da and a monoisotopic mass of 318.190308 Da . This compound is also known as a carbamate ester .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C13H26N4O5/c1-13(2,3)22-12(18)15-4-6-19-8-10-21-11-9-20-7-5-16-17-14/h4-11H2,1-3H3,(H,15,18) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in the compound. Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The compound has a specific gravity of 1.03 and a refractive index of 1.46 .Aplicaciones Científicas De Investigación
Synthetic Applications
- Intermediate for Diketopiperazines Synthesis : Tert-butyl carbamates serve as intermediates in the synthesis of complex cyclic compounds, such as diketopiperazines, which are significant in pharmaceutical chemistry due to their bioactive properties (Liu et al., 2012).
- Foldamer Precursors : They are used in the study of new classes of foldamers based on aza/α-dipeptide oligomerization, indicating their role in developing novel biomimetic structures (Abbas et al., 2009).
Material Science and Polymer Chemistry
- Organotellurium-Mediated Living Radical Polymerization (TERP) : Tert-butyl carbamates participate in polymerization processes to synthesize high-molecular-weight block copolymers. These materials have applications in creating high-performance adhesives that can be dismantled on demand, demonstrating the compound's utility in material science and engineering (Inui et al., 2013).
Advanced Synthetic Techniques
- Curtius Rearrangement : Demonstrates the versatility of tert-butyl carbamates in synthetic organic chemistry, where they are utilized to protect amines via a mild and efficient one-pot process, which is crucial for synthesizing complex organic molecules (Lebel & Leogane, 2005).
- Metal-Free C3-Alkoxycarbonylation : Tert-butyl carbamates are involved in the oxidation coupling of quinoxalin-2(1H)-ones with carbazates, showcasing a method for preparing quinoxaline-3-carbonyl compounds. This indicates their role in developing environmentally friendly synthetic pathways (Xie et al., 2019).
Safety and Hazards
This compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . It’s also important to ensure adequate ventilation and remove all sources of ignition .
Mecanismo De Acción
Target of Action
Boc-NHCH2CH2-PEG1-azide, also known as Tert-butyl 2-(2-azidoethoxy)ethylcarbamate, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains an azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a key step in the synthesis of PROTACs, allowing the linker to connect the ligand for the E3 ubiquitin ligase with the ligand for the target protein .
Biochemical Pathways
The primary biochemical pathway affected by Boc-NHCH2CH2-PEG1-azide is the ubiquitin-proteasome system . By facilitating the degradation of target proteins, the compound can influence various cellular processes, depending on the specific target protein.
Pharmacokinetics
As a protac linker, its bioavailability and adme (absorption, distribution, metabolism, and excretion) properties would be influenced by the properties of the protac it is part of .
Result of Action
The result of the action of Boc-NHCH2CH2-PEG1-azide is the degradation of the target protein . This can have various molecular and cellular effects, depending on the function of the target protein.
Action Environment
The action of Boc-NHCH2CH2-PEG1-azide can be influenced by various environmental factors. For example, the efficiency of the CuAAC reaction can be affected by the presence of copper ions . Additionally, the stability of the compound may be influenced by factors such as pH and temperature .
Propiedades
IUPAC Name |
tert-butyl N-[2-(2-azidoethoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O3/c1-9(2,3)16-8(14)11-4-6-15-7-5-12-13-10/h4-7H2,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGBULWLGULHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


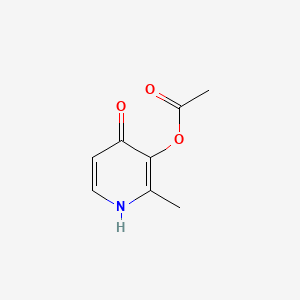


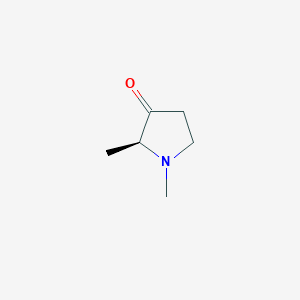
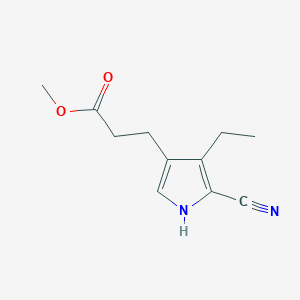

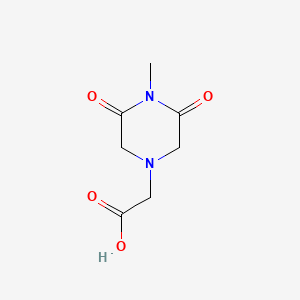
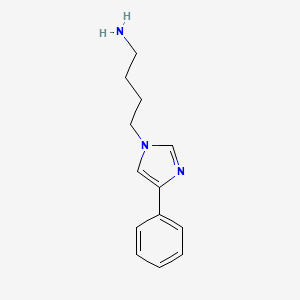
![(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride](/img/structure/B3348491.png)

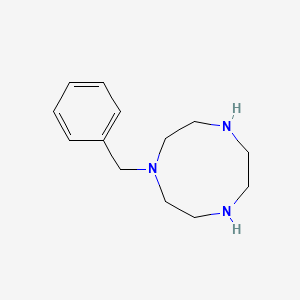
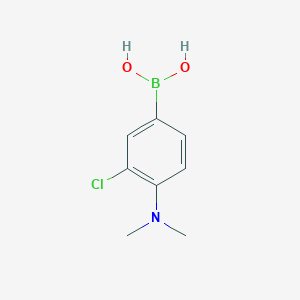
![5H-imidazo[4,5-c]pyridazin-4-amine](/img/structure/B3348529.png)